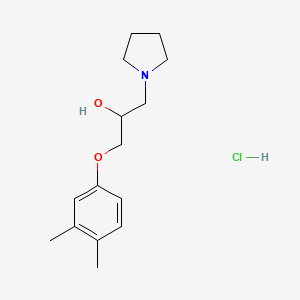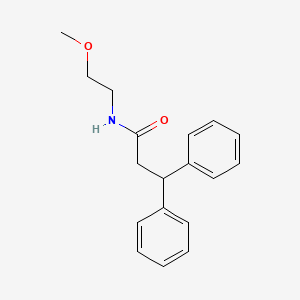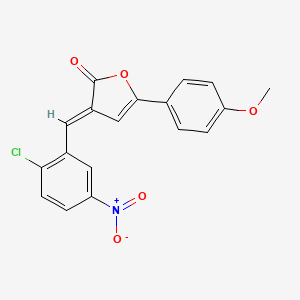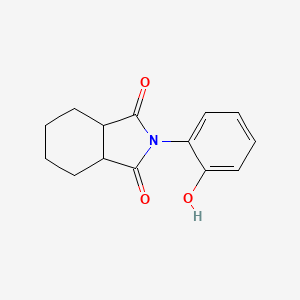
1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as DMPP, is a chemical compound that has been widely used in scientific research. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system (CNS) and peripheral tissues. DMPP has been shown to have a wide range of biochemical and physiological effects, and has been used in various experimental settings to investigate the role of α7 nAChRs in health and disease.
Mecanismo De Acción
1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride acts as a potent and selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the CNS and peripheral tissues. Activation of α7 nAChRs by 1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride leads to the influx of calcium ions into cells, which can activate various intracellular signaling pathways and modulate neuronal excitability and synaptic plasticity. The precise mechanisms by which 1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride exerts its effects are still being investigated, but it is thought to modulate the activity of various neurotransmitters and neuromodulators, including acetylcholine, glutamate, and dopamine.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has a wide range of biochemical and physiological effects, which are mediated by its actions on α7 nAChRs. These effects include enhanced cognitive function and memory, anti-inflammatory and neuroprotective effects, and modulation of neuronal excitability and synaptic plasticity. 1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has also been shown to have analgesic effects, and has been investigated as a potential treatment for chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in lab experiments is its high potency and selectivity for α7 nAChRs, which allows for precise and specific modulation of these receptors. 1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is also relatively easy to synthesize and has a long shelf-life, making it a convenient tool for experimental use. However, one limitation of using 1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is its potential for off-target effects, particularly at high concentrations. Careful dose-response studies are necessary to ensure that the effects observed are specific to α7 nAChRs and not due to non-specific effects.
Direcciones Futuras
There are several future directions for research on 1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride and α7 nAChRs. One area of interest is the potential therapeutic applications of 1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride for cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the role of α7 nAChRs in pain processing and the potential for 1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride as a treatment for chronic pain. Additionally, further studies are needed to elucidate the precise mechanisms by which 1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride modulates neuronal activity and synaptic plasticity, and to identify potential off-target effects and limitations of its use in experimental settings.
Métodos De Síntesis
The synthesis of 1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride involves several steps, including the reaction of 3,4-dimethylphenol with propylene oxide to form 1-(3,4-dimethylphenoxy)-2-propanol, which is then reacted with pyrrolidine to form 1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride.
Aplicaciones Científicas De Investigación
1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been widely used in scientific research to investigate the role of α7 nAChRs in various physiological and pathological processes. For example, 1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to enhance cognitive function and memory in animal models, and has been proposed as a potential therapeutic agent for cognitive disorders such as Alzheimer's disease. 1-(3,4-dimethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has also been shown to have anti-inflammatory and neuroprotective effects, and has been investigated as a potential treatment for inflammatory diseases and neurological disorders such as multiple sclerosis and Parkinson's disease.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-12-5-6-15(9-13(12)2)18-11-14(17)10-16-7-3-4-8-16;/h5-6,9,14,17H,3-4,7-8,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCNMXJFLOOFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2CCCC2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6043622 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5181133.png)
![N-(4-methoxyphenyl)-N-{1-methyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5181142.png)
![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5181150.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5181153.png)
![3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5181154.png)
![2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5181180.png)
![3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide](/img/structure/B5181182.png)
![4-(1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5181190.png)
![3-chloro-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5181194.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5181215.png)
![2-(2-furyl)-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5181221.png)